1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one, also known as EPP, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. EPP is a psychoactive compound that binds to cannabinoid receptors in the brain, producing effects similar to those of cannabis. The purpose of
Scientific Research Applications
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. Studies have shown that 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has a high affinity for cannabinoid receptors, making it a promising candidate for the development of new drugs. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism of Action
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one exerts its effects by binding to cannabinoid receptors in the brain, particularly the CB1 receptor. The activation of the CB1 receptor by 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one also has an impact on the immune system, as it has been shown to inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has also been shown to have an impact on the cardiovascular system, as it can cause a decrease in blood pressure and heart rate. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has been shown to have a low potential for abuse and dependence, making it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has several advantages for use in lab experiments, including its high potency and selectivity for cannabinoid receptors. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one is also relatively easy to synthesize, making it readily available for use in research. However, 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one has some limitations, including its short half-life and the potential for off-target effects.
Future Directions
There are several future directions for research on 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one, including the development of new drugs for the treatment of pain, anxiety, and inflammation. 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one may also have potential for use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine the safety and efficacy of 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one in humans, as well as its potential for use in combination with other drugs.
Synthesis Methods
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one is typically synthesized using a multistep process that involves the reaction of 4-ethoxybenzaldehyde with 1-pentyl-1H-benzimidazole-2-amine to form an intermediate product. The intermediate is then reacted with pyrrolidine-2-one to produce the final product, 1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one. The synthesis method has been optimized to improve the yield and purity of the compound.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-3-5-8-15-26-22-10-7-6-9-21(22)25-24(26)18-16-23(28)27(17-18)19-11-13-20(14-12-19)29-4-2/h6-7,9-14,18H,3-5,8,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNDZLDTVGQVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.